molecular formula C10H16O2 B091916 3-Butoxycyclohex-2-en-1-one CAS No. 16493-04-2

3-Butoxycyclohex-2-en-1-one

Cat. No.: B091916
CAS No.: 16493-04-2
M. Wt: 168.23 g/mol
InChI Key: HQFGJBVERCJECK-UHFFFAOYSA-N
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Description

3-Butoxycyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexenone, where a butoxy group is attached to the third carbon of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxycyclohex-2-en-1-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-methoxy-2-cyclohexen-1-one with butanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 80°C and the reaction time being approximately 0.08 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors. The process includes the use of Amberlyst-15 as a catalyst and operates under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Butoxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butoxycyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-cyclohexen-1-one
  • 3-Ethoxy-2-cyclohexen-1-one
  • 3-Propoxy-2-cyclohexen-1-one

Uniqueness

3-Butoxycyclohex-2-en-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-butoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGJBVERCJECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167823
Record name 3-Butoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16493-04-2
Record name 3-Butoxy-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16493-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butoxycyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butoxycyclohex-2-en-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.855
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